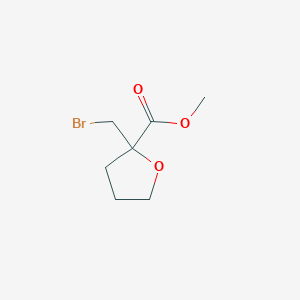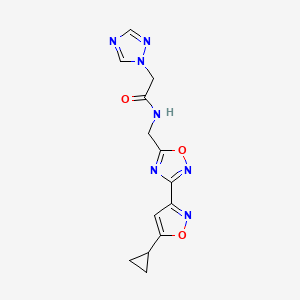
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound, notable for its unique structure which combines several heterocyclic rings including isoxazole, oxadiazole, and triazole. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves multiple steps:
Formation of Isoxazole Ring: : This can be achieved through cycloaddition reactions involving nitrile oxides.
Synthesis of Oxadiazole Ring: : This often involves the reaction of hydrazides with carboxylic acids under dehydrating conditions.
Attachment of Triazole Ring:
Industrial Production Methods: While detailed industrial production methods are proprietary and can vary significantly, large-scale synthesis typically involves optimization of the above laboratory methods, ensuring scalability, yield optimization, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo oxidation reactions, possibly affecting the isoxazole and oxadiazole rings.
Reduction: : Reduction reactions might target the nitrogen-containing rings, altering the electronic properties of the compound.
Substitution: : Various nucleophilic and electrophilic substitutions can occur, particularly at the positions of the heterocyclic rings.
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Conditions vary but can include reagents like halogens, alkylating agents, or acylating agents.
Major Products Formed from These Reactions: The products formed depend heavily on the specific conditions and reagents used. For example, oxidation might yield compounds with increased double bonds or oxygen-containing functionalities, while reduction might lead to more saturated rings or the opening of rings.
Scientific Research Applications
Chemistry: The unique combination of rings makes this compound a versatile ligand for coordination chemistry, potentially forming stable complexes with metal ions.
Biology: N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is studied for its potential use as a bioactive molecule, possibly interacting with various biological targets due to its structural mimicry of certain natural substances.
Medicine: Preliminary studies suggest it might possess antifungal, antibacterial, or anticancer properties, making it a candidate for drug development.
Industry: Its structural properties might make it suitable for use in material science, such as in the development of novel polymers or as a precursor for specialized chemical syntheses.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. Its heterocyclic rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target proteins or nucleic acids, potentially inhibiting or modifying their functions. Specific pathways involved include enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparison with Other Compounds:
List of Similar Compounds:N-((3-(4-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
N-((3-(5-phenylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,3-triazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
This covers the complex nature of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, its synthesis, reactions, applications, and how it stacks up against similar compounds
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O3/c21-11(5-20-7-14-6-16-20)15-4-12-17-13(19-23-12)9-3-10(22-18-9)8-1-2-8/h3,6-8H,1-2,4-5H2,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZCCUBPLQVOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(2,6-Dimethylmorpholin-4-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2948763.png)
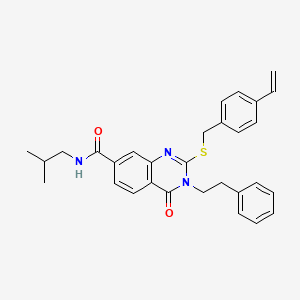
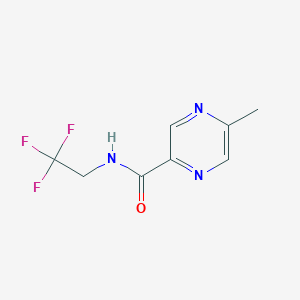
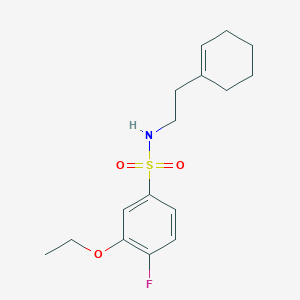
![3-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide](/img/structure/B2948770.png)
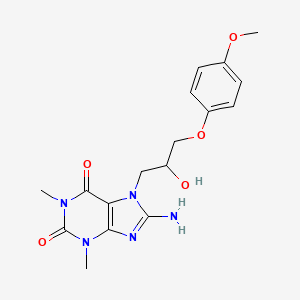
![10-(4-bromobenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2948772.png)
![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2948773.png)
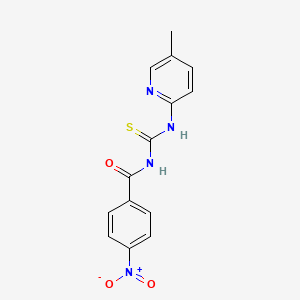
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/new.no-structure.jpg)
![N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2948778.png)
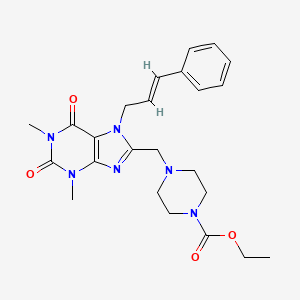
![[5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B2948782.png)
